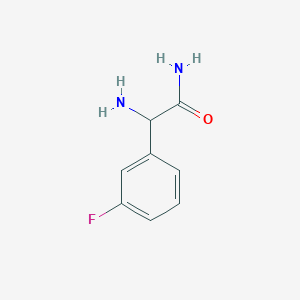

2-Amino-2-(3-fluorophenyl)acetamide

Beschreibung

Structure

3D Structure

Eigenschaften

Molekularformel |

C8H9FN2O |

|---|---|

Molekulargewicht |

168.17 g/mol |

IUPAC-Name |

2-amino-2-(3-fluorophenyl)acetamide |

InChI |

InChI=1S/C8H9FN2O/c9-6-3-1-2-5(4-6)7(10)8(11)12/h1-4,7H,10H2,(H2,11,12) |

InChI-Schlüssel |

GHODXRVUQXBHRM-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC(=CC(=C1)F)C(C(=O)N)N |

Herkunft des Produkts |

United States |

Contextualizing Acetamide Derivatives Within Drug Discovery Research

Acetamide (B32628) derivatives are a significant class of compounds in drug discovery, recognized for their versatile biological activities. smolecule.com The acetamide functional group is a common feature in a wide array of approved small-molecule drugs and natural products. smolecule.com This prevalence is due in part to the chemical stability of the amide bond and its capacity to form hydrogen bonds, which are crucial for molecular recognition and binding to biological targets. nih.gov

In medicinal chemistry, the acetamide moiety is often employed as a key structural component in the design of new therapeutic agents. For instance, acetamide derivatives have been extensively investigated as inhibitors of various enzymes, including cyclooxygenase (COX) enzymes, which are key targets in the development of anti-inflammatory drugs. nih.gov The acetamide group can be readily modified, allowing for the fine-tuning of a molecule's pharmacokinetic and pharmacodynamic properties. nih.gov This adaptability makes the acetamide scaffold a valuable platform for the development of new drugs targeting a wide range of diseases, including cancer, infectious diseases, and neurological disorders. smolecule.comnih.gov

Significance of Fluorinated Aromatic Systems in Bioactive Molecules

The introduction of fluorine into aromatic systems is a widely employed strategy in modern drug discovery, with a significant impact on the biological properties of a molecule. The presence of fluorine can profoundly alter a compound's lipophilicity, metabolic stability, and binding affinity for its biological target. It is estimated that approximately 20% of all pharmaceuticals contain at least one fluorine atom.

The substitution of a hydrogen atom with a fluorine atom can lead to a number of beneficial effects. For example, the high electronegativity of fluorine can alter the electronic properties of an aromatic ring, influencing its interactions with biological macromolecules. sigmaaldrich.com Furthermore, the carbon-fluorine bond is exceptionally strong, which can enhance the metabolic stability of a drug by blocking sites of oxidative metabolism. This can lead to an increased half-life and improved bioavailability. The introduction of fluorine can also modulate the pKa of nearby functional groups, which can be critical for optimizing a drug's solubility and cell permeability.

Current Research Gaps and Opportunities for 2 Amino 2 3 Fluorophenyl Acetamide

A thorough review of the scientific literature reveals a significant research gap concerning the specific compound 2-Amino-2-(3-fluorophenyl)acetamide. While its hydrochloride salt is commercially available from some chemical suppliers, there is a notable absence of published studies detailing its synthesis, characterization, and biological evaluation. sigmaaldrich.comcymitquimica.com This lack of direct research presents a clear opportunity for investigation into the potential therapeutic applications of this molecule.

The opportunities for research into this compound are numerous and can be inferred from the known properties of its structural components. Given the prevalence of the 2-amino-2-phenylacetamide (B42336) scaffold in bioactive compounds, it is plausible that this molecule could exhibit a range of biological activities. smolecule.com For instance, derivatives of 2-amino-2-phenylacetamide have been explored for their potential as antimicrobial and anticonvulsant agents. smolecule.com The presence of the 3-fluorophenyl group further suggests that this compound could possess enhanced metabolic stability and improved pharmacokinetic properties compared to its non-fluorinated counterpart.

Future research could focus on the development of efficient synthetic routes to this compound and the systematic evaluation of its biological activity across a range of therapeutic areas. High-throughput screening could be employed to identify potential biological targets, and structure-activity relationship (SAR) studies could be conducted to optimize its potency and selectivity.

Overview of Research Trajectories and Methodological Frameworks

Retrosynthetic Analysis and Strategic Design of Synthetic Pathways

The design of a successful synthesis for this compound hinges on a careful retrosynthetic analysis, which involves breaking down the target molecule into simpler, commercially available starting materials.

Key Precursors and Starting Material Selection

A logical retrosynthetic disconnection of the amide bond in this compound points to two primary fragments: 2-amino-2-(3-fluorophenyl)acetic acid and ammonia (B1221849), or a protected version thereof. Further disconnection of the amino acid precursor reveals 3-fluorobenzaldehyde (B1666160) as a key starting material. The synthesis of the acetamide (B32628) can also be envisioned from precursors like 2-chloro-N-(3-fluorophenyl)acetamide through nucleophilic substitution with an amine source.

The selection of starting materials is guided by factors such as commercial availability, cost, and the efficiency of subsequent transformations. For instance, 3-fluorobenzaldehyde is a readily available and cost-effective precursor for constructing the core phenylacetamide scaffold.

Protection and Deprotection Strategies

Given the presence of a reactive primary amine group, protection and deprotection strategies are crucial to prevent unwanted side reactions during the synthesis. The choice of protecting group is critical and must be stable under the reaction conditions of a given step while being easily removable without affecting other functional groups in the molecule.

Commonly used amine protecting groups in organic synthesis include the benzyloxycarbonyl (Cbz or Z) and tert-butyloxycarbonyl (Boc) groups. peptide.com The Cbz group, for example, can be introduced to protect an amino group and is typically removed by hydrogenolysis. google.com Boc protection is also widely used and can be removed under acidic conditions. peptide.com Orthogonal protection strategies, where multiple protecting groups can be removed selectively under different conditions, are particularly valuable in multi-step syntheses. numberanalytics.com For instance, a molecule with both an alcohol and an amine could be protected with a tert-butyldimethylsilyl (TBS) group for the alcohol and a Cbz group for the amine, allowing for their independent removal. numberanalytics.com

Classical and Advanced Synthetic Approaches

A variety of synthetic methods can be employed to construct this compound, ranging from classical reactions to more advanced techniques.

Amination Reactions in Acetamide Synthesis

The introduction of the amino group is a key step in the synthesis of this compound. This can be achieved through various amination reactions. One approach involves the Ritter-type amination, which can be mediated by hypervalent iodine(III) reagents to produce α-tertiary amine derivatives. organic-chemistry.org Another method is the aminofluorination of fluorinated alkenes, which can lead to the formation of α-trifluoromethyl and α-difluoromethyl amines. rsc.org

Condensation Reactions for Amide Bond Formation

The formation of the amide bond is a fundamental transformation in the synthesis of this compound. organic-chemistry.orgorgsyn.orgnih.gov This is typically achieved through a condensation reaction between a carboxylic acid and an amine. libretexts.org While the direct reaction between a carboxylic acid and an amine to form an amide is possible, it is often slow. libretexts.org Therefore, the carboxylic acid is usually "activated" to enhance its reactivity. nih.gov

Common methods for activating carboxylic acids include converting them to more reactive species like acyl chlorides or acid anhydrides. libretexts.org These activated intermediates then readily react with an amine to form the desired amide. libretexts.org Various coupling reagents can also be employed to facilitate amide bond formation directly from the carboxylic acid and amine, minimizing the need for isolating the activated intermediate. google.com For instance, a one-pot method involving the activation of a carboxylic acid with a coupling reagent to form an acyl imidazole (B134444) intermediate, which then reacts with an amine, has been described. google.com

The table below summarizes some common reagents and conditions for amide bond formation.

| Activation Method | Reagents | Conditions | Reference |

| Acyl Chloride Formation | Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂) | Typically in an inert solvent like dichloromethane (B109758) (DCM) or toluene. | libretexts.org |

| Acid Anhydride (B1165640) Formation | Acetic anhydride (Ac₂O) | Can be catalyzed by acids or bases. organic-chemistry.orgpatsnap.com | organic-chemistry.orgpatsnap.com |

| Coupling Reagents | Carbodiimides (e.g., DCC, EDC), HATU, HBTU | Often used with an additive like HOBt or HOAt in a suitable solvent. | google.com |

Nucleophilic Substitution Reactions in Scaffold Construction

Nucleophilic substitution reactions are instrumental in building the carbon framework of this compound. A common strategy involves the reaction of a suitable electrophile with a nucleophile to form a new carbon-carbon or carbon-heteroatom bond.

For example, the synthesis can proceed through the acylation of 3-fluoroaniline (B1664137) with chloroacetyl chloride. This reaction forms 2-chloro-N-(3-fluorophenyl)acetamide. The chlorine atom in this intermediate is a good leaving group and can be displaced by a nitrogen nucleophile, such as ammonia or a protected amine, to introduce the amino group at the alpha position. The subsequent hydrolysis of the protecting group, if any, would yield the final product.

The efficiency of these substitution reactions can be influenced by various factors, including the choice of solvent, temperature, and the nature of the nucleophile and leaving group.

Stereoselective Synthesis of Enantiomeric Forms

The creation of enantiomerically pure α-amino acids and their derivatives is a critical challenge in organic synthesis, often addressed through asymmetric catalysis and the use of chiral auxiliaries. While specific methods for the stereoselective synthesis of this compound are not extensively detailed in publicly available literature, established strategies for analogous compounds provide a strong foundation for potential synthetic routes.

One prominent approach involves the use of chiral auxiliaries , which are stereogenic groups temporarily incorporated into a molecule to control the stereochemical outcome of subsequent reactions. wikipedia.orgnumberanalytics.com Evans oxazolidinones and camphor-derived auxiliaries are widely used for this purpose. wikipedia.orgresearchgate.net For instance, an N-acylated oxazolidinone can undergo diastereoselective alkylation or amination. A plausible route for synthesizing a specific enantiomer of this compound could involve the coupling of 3-fluorophenylacetic acid with a chiral auxiliary, followed by stereoselective introduction of the amino group at the α-position, and subsequent amidation and removal of the auxiliary.

Another powerful method is the use of chiral Ni(II) complexes of Schiff bases, such as those derived from (S)- or (R)-N-(benzylprolyl)aminobenzophenone (BPB). mdpi.com These complexes act as chiral templates, allowing for highly stereoselective transformations on an associated amino acid residue. mdpi.com A synthesis could start with a glycine-derived Ni(II) complex, which is then arylated with a 3-fluorophenyl source, followed by amidation and decomplexation to yield the desired enantiomerically enriched product.

Biocatalysis offers an enzymatic approach to asymmetric synthesis, often providing high enantioselectivity under mild conditions. While not specifically documented for this compound, enzymes such as transaminases could potentially be engineered to catalyze the asymmetric amination of a suitable keto-amide precursor, 2-oxo-2-(3-fluorophenyl)acetamide.

The Strecker synthesis is a classic method for producing α-amino acids. An asymmetric version, employing a chiral amine or a chiral catalyst, can be used to synthesize enantiomerically enriched α-amino nitriles, which can then be hydrolyzed to the corresponding amides. For example, the reaction of 3-fluorobenzaldehyde with ammonia and a cyanide source in the presence of a chiral catalyst could produce a chiral aminonitrile precursor to this compound. rsc.org

A hypothetical stereoselective synthesis using a chiral auxiliary is outlined below:

| Step | Reaction | Reagents and Conditions (Hypothetical) | Expected Outcome |

| 1 | Acylation | (3-Fluorophenyl)acetic acid, Chiral Auxiliary (e.g., (R)-4-phenyloxazolidinone), Coupling agent (e.g., PivCl, Et3N) | Chiral N-acyl-oxazolidinone |

| 2 | α-Azidation | Base (e.g., NaHMDS), Azidating agent (e.g., N3-Ph-SO2Ph) | Diastereomerically enriched α-azido-N-acyl-oxazolidinone |

| 3 | Azide Reduction | H2, Pd/C | Diastereomerically enriched α-amino-N-acyl-oxazolidinone |

| 4 | Amidation | NH3, Lewis acid (e.g., AlMe3) | Chiral α-amino amide with auxiliary attached |

| 5 | Auxiliary Cleavage | LiOH, H2O2 | Enantiomerically enriched this compound |

Optimization of Reaction Parameters

The efficiency and selectivity of chemical reactions are highly dependent on various parameters. Optimizing these factors is crucial for maximizing product yield and purity while minimizing side reactions.

Solvent Effects on Reaction Efficiency and Selectivity

The choice of solvent can significantly influence reaction rates, equilibria, and stereoselectivity. For the synthesis of acetamides, a range of solvents can be considered. In acylation reactions, aprotic solvents like dichloromethane (DCM), tetrahydrofuran (B95107) (THF), or N,N-dimethylformamide (DMF) are commonly employed. For instance, in the synthesis of N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide, THF was used as the solvent for the acylation step. nih.gov The polarity and coordinating ability of the solvent can affect the solubility of reagents and the stability of intermediates, thereby impacting the reaction outcome.

Temperature and Pressure Influence on Product Yield and Purity

Temperature is a critical parameter that affects reaction kinetics. Higher temperatures generally increase the reaction rate but can also lead to the formation of undesired byproducts or decomposition of the product. For many acylation reactions, an initial low temperature (e.g., 0-5 °C) is often used to control the initial exothermic reaction, followed by warming to room temperature or gentle heating to drive the reaction to completion. Pressure is typically a significant factor only in reactions involving gases, such as hydrogenation, where it can influence the concentration of the gaseous reactant in the liquid phase.

Catalyst Selection and Loading for Enhanced Reactivity

Catalysts are essential for many organic transformations, as they can lower the activation energy and enhance reaction rates and selectivity. In the context of synthesizing this compound, a catalyst might be employed in several key steps. For instance, in a reductive amination approach, a palladium on carbon (Pd/C) or platinum-based catalyst could be used for the hydrogenation of an imine precursor. youtube.com The choice of catalyst and its loading (the amount used relative to the substrate) must be carefully optimized to achieve high conversion and selectivity without promoting side reactions. For peptide couplings, which are analogous to the final amidation step, various coupling reagents that act as catalysts or activators are used.

A table illustrating the potential optimization of a hypothetical reductive amination step is provided below:

| Parameter | Variation | Expected Effect on Yield and Purity |

| Solvent | Methanol, Ethanol (B145695), Dichloromethane | Solvent polarity can affect imine formation and reductant solubility. Alcohols are common for reductive aminations. |

| Temperature | 0 °C, Room Temperature, 50 °C | Higher temperatures may accelerate the reaction but could lead to over-reduction or side product formation. |

| Reducing Agent | NaBH4, NaBH3CN, H2/Pd/C | NaBH3CN is often preferred for its selectivity for imines over ketones/aldehydes. masterorganicchemistry.com H2/Pd/C is a powerful reducing system. |

| Catalyst Loading (for H2/Pd/C) | 1 mol%, 5 mol%, 10 mol% | Higher loading may increase reaction rate but also cost and potential for side reactions. |

Derivatization Strategies of this compound

The presence of a primary amino group and an amide functionality in this compound allows for a variety of chemical modifications to synthesize new derivatives with potentially altered properties.

Modifications at the Amino Group

The primary amino group is a versatile site for derivatization. Common modifications include N-acylation, N-alkylation, and the formation of Schiff bases.

N-Acylation: The amino group can be readily acylated using acyl chlorides or anhydrides in the presence of a base to form new amide linkages. For example, reaction with acetyl chloride would yield N-[1-(3-fluorophenyl)-2-amino-2-oxoethyl]acetamide. This type of reaction is fundamental in peptide synthesis.

N-Alkylation: Introducing alkyl groups onto the amino nitrogen can be achieved through reductive amination with an aldehyde or ketone, or by direct alkylation with an alkyl halide. nih.gov Reductive amination is often preferred as it can provide better control and avoid over-alkylation. For example, reaction with formaldehyde (B43269) in the presence of a reducing agent would yield 2-(Dimethylamino)-2-(3-fluorophenyl)acetamide.

Schiff Base Formation: The primary amino group can condense with aldehydes or ketones to form imines (Schiff bases). These can be stable compounds themselves or serve as intermediates for other transformations, such as reduction to secondary amines.

A table summarizing potential derivatization reactions at the amino group is presented below:

| Derivatization Reaction | Reagent | Product Class |

| N-Acylation | Acetyl chloride, Triethylamine | N-Acyl derivative |

| N-Sulfonylation | Toluenesulfonyl chloride, Pyridine | N-Sulfonyl derivative |

| N-Alkylation (Reductive Amination) | Benzaldehyde, NaBH3CN | N-Benzyl derivative |

| Schiff Base Formation | Acetone | N-isopropylidene imine |

| Urea Formation | Phenyl isocyanate | N-Phenylurea derivative |

Substitutions on the Fluorophenyl Moiety

The 3-fluorophenyl group of this compound is amenable to various substitution reactions, allowing for the introduction of additional functional groups that can modulate the molecule's physicochemical and biological properties. The fluorine atom itself can be a target for nucleophilic aromatic substitution, while the aromatic ring can undergo electrophilic substitution, guided by the directing effects of the existing substituents.

While specific literature on the direct substitution of this compound is limited, the reactivity of similar 3-fluoroaniline and 3-fluorophenyl derivatives provides a strong basis for predicting potential transformations. The fluorine atom, being highly electronegative, can activate the ring towards nucleophilic attack, particularly at the positions ortho and para to it, if a strong electron-withdrawing group is also present. frontiersin.org Conversely, the amino group is a powerful activating group for electrophilic aromatic substitution, directing incoming electrophiles to the ortho and para positions.

Table 1: Potential Substitutions on the Fluorophenyl Moiety

| Reaction Type | Reagents and Conditions | Potential Products |

| Nitration | HNO₃/H₂SO₄ | 2-Amino-2-(3-fluoro-x-nitrophenyl)acetamide |

| Halogenation | Br₂/FeBr₃ or Cl₂/FeCl₃ | 2-Amino-2-(x-bromo/chloro-3-fluorophenyl)acetamide |

| Sulfonation | Fuming H₂SO₄ | 2-Amino-2-(3-fluoro-x-sulfophenyl)acetamide |

| Friedel-Crafts Acylation | RCOCl/AlCl₃ | 2-Amino-2-(x-acyl-3-fluorophenyl)acetamide |

| Nucleophilic Aromatic Substitution | Nu⁻ (e.g., RO⁻, RS⁻, R₂N⁻) | 2-Amino-2-(3-Nu-phenyl)acetamide |

Elaboration of the Acetamide Linker

The acetamide portion of this compound offers two primary sites for chemical modification: the primary amine and the amide group itself. These functionalities can be readily transformed to introduce a wide array of substituents and to construct more complex molecular architectures.

The primary amino group can undergo N-alkylation or N-acylation reactions. N-alkylation can be achieved using various alkylating agents, such as alkyl halides or through reductive amination with aldehydes and ketones. clockss.org N-acylation, the formation of an amide bond with a carboxylic acid or its derivative, is a common transformation in peptide synthesis and can be accomplished using a variety of coupling reagents. acs.org

The amide bond itself can be a precursor to other functional groups. For instance, it can be reduced to an amine or hydrolyzed back to the corresponding carboxylic acid and amine.

Table 2: Elaboration of the Acetamide Linker

| Reaction Type | Reagents and Conditions | Resulting Moiety |

| N-Alkylation | Alkyl halide, base | Secondary or tertiary amine |

| N-Acylation | Acyl chloride, base or Carboxylic acid, coupling agent | N-Acyl derivative |

| Reductive Amination | Aldehyde/Ketone, reducing agent (e.g., NaBH₃CN) | N-Alkyl derivative |

| Amide Reduction | LiAlH₄ or other strong reducing agents | Diamine |

Synthesis of Heterocyclic Fused Systems Incorporating the Core Structure

The bifunctional nature of this compound, possessing both a primary amine and an amide, makes it an ideal precursor for the synthesis of various heterocyclic systems. These cyclization reactions can lead to the formation of five- or six-membered rings fused to or incorporating the core structure.

Pyrazinones: One of the most well-documented transformations of α-amino amides is their condensation with 1,2-dicarbonyl compounds to form 2(1H)-pyrazinones. nih.govsemanticscholar.org This reaction, often carried out in the presence of a base, provides a straightforward route to this important class of heterocycles. nih.gov The use of α-amino acid amide hydrohalides is also a common and effective variation of this method. nih.gov

Triazoles: The amino group of this compound can be converted to an azide, which can then undergo cycloaddition reactions with alkynes to form 1,2,3-triazoles. frontiersin.org Alternatively, the amino group can react with various reagents to construct 1,2,4-triazole (B32235) rings. For example, reaction with an imidate followed by cyclization is a known method for triazole synthesis. sphinxsai.com

Imidazoles: The synthesis of imidazoles from α-amino amides can be achieved through various routes. One common method involves the reaction with a source of a one-carbon unit, such as formamidine (B1211174) or an orthoformate, followed by cyclization. researchgate.net Another approach involves the reaction with a dicarbonyl compound in the presence of an ammonia source. organic-chemistry.org

Table 3: Synthesis of Fused Heterocyclic Systems

| Heterocycle | General Reaction | Reagents and Conditions |

| Pyrazinone | Condensation with 1,2-dicarbonyl compound | 1,2-Dicarbonyl, base (e.g., NaOH, KOH) |

| 1,2,3-Triazole | Diazotization followed by cycloaddition | 1. NaNO₂/HCl 2. Alkyne, Cu(I) catalyst |

| 1,2,4-Triazole | Reaction with imidate and cyclization | Imidate, heat |

| Imidazole | Reaction with a C1 synthon and cyclization | Formamidine acetate, heat |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Connectivity

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules by mapping the magnetic environments of individual nuclei, primarily protons (¹H) and carbon-13 (¹³C).

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

In ¹H NMR spectroscopy of this compound, the distinct chemical environments of the protons lead to a characteristic set of signals. The aromatic protons on the 3-fluorophenyl ring typically appear as complex multiplets in the downfield region, a result of both proton-proton and proton-fluorine coupling. The methine proton (CH), being adjacent to both the amino group and the phenyl ring, shows a specific chemical shift. The protons of the primary amide (-CONH₂) and the amino group (-NH₂) are also observable, though their signals can be broad and their positions may vary depending on the solvent and concentration.

| Proton | Chemical Shift (δ) in ppm | Multiplicity | Coupling Constant (J) in Hz |

| Aromatic-H | 7.45-7.00 | m | |

| CH | 4.54 | s | |

| NH₂ (Amide) | 7.63 (broad s), 7.75 (broad s) | ||

| NH₂ (Amino) | 2.10 | s |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Characterization

| Carbon | Chemical Shift (δ) in ppm |

| C=O | 175.5 |

| Aromatic C-F | 162.9 (d, ¹JCF = 244.3 Hz) |

| Aromatic C | 142.1 (d, ³JCF = 7.1 Hz) |

| Aromatic C | 130.6 (d, ³JCF = 8.2 Hz) |

| Aromatic C | 122.1 (d, ⁴JCF = 2.5 Hz) |

| Aromatic C | 115.6 (d, ²JCF = 21.2 Hz) |

| Aromatic C | 113.1 (d, ²JCF = 21.8 Hz) |

| CH | 58.0 |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound displays characteristic absorption bands that confirm the presence of its key functional moieties. The N-H stretching vibrations of the primary amine and primary amide appear as distinct peaks. The C=O stretching of the amide group gives rise to a strong absorption band. Additionally, C-H stretching and bending vibrations for both the aromatic ring and the aliphatic methine group, as well as the C-F stretch, are expected in their respective regions.

| Functional Group | **Wavenumber (cm⁻¹) ** | Intensity |

| N-H Stretch (Amine/Amide) | 3350-3150 | Strong, Broad |

| C=O Stretch (Amide) | ~1670 | Strong |

| C-N Stretch | 1421 | |

| C-F Stretch | 1255 |

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry provides crucial information about the molecular weight and the fragmentation pattern of a molecule, further corroborating its structure.

Electron Ionization Mass Spectrometry (EI-MS)

In Electron Ionization Mass Spectrometry (EI-MS), the molecule is bombarded with high-energy electrons, causing ionization and fragmentation. The mass-to-charge ratio (m/z) of the resulting molecular ion peak confirms the molecular weight of the compound. For this compound, the molecular ion peak would be expected at an m/z corresponding to its molecular formula, C₈H₉FN₂O. The fragmentation pattern provides further structural clues. Common fragmentation pathways would include the loss of the acetamide group or cleavage at the benzylic position, resulting in characteristic fragment ions. The base peak, the most intense peak in the spectrum, often corresponds to a particularly stable fragment.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the elemental composition of a molecule with high accuracy and precision. For this compound (C₈H₉FN₂O), HRMS analysis provides an exact mass measurement, which confirms its molecular formula. The monoisotopic mass of the compound is calculated to be 168.06989 Da. uni.lu

In a typical HRMS experiment, the compound is ionized, and the mass-to-charge ratio (m/z) of the resulting ions is measured. Various ionization techniques can be employed, leading to the formation of different adducts. The predicted m/z values for several common adducts of this compound are presented below. These precise mass measurements are crucial for distinguishing the compound from other isomers or molecules with the same nominal mass.

| Adduct | m/z (Predicted) |

|---|---|

| [M+H]⁺ | 169.07717 |

| [M+Na]⁺ | 191.05911 |

| [M+K]⁺ | 207.03305 |

| [M+NH₄]⁺ | 186.10371 |

| [M-H]⁻ | 167.06261 |

Data sourced from PubChemLite. uni.lu

X-ray Crystallography for Solid-State Molecular Architecture

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms within a crystal, offering insights into molecular conformation, bond lengths, bond angles, and intermolecular interactions. While a specific published crystal structure for this compound was not identified in the search, the following sections describe the methodologies and expected structural features based on analysis of closely related compounds, such as 2-chloro-N-(3-fluorophenyl)acetamide. researchgate.netnih.govnih.gov

The initial and often most challenging step in X-ray crystallographic analysis is the cultivation of high-quality single crystals. For organic compounds like this compound, a common and effective technique is slow evaporation from a suitable solvent or solvent mixture.

A proven method for the structurally similar 2-chloro-N-(3-fluorophenyl)acetamide involves dissolving the compound in a binary solvent system, such as a 1:1 mixture of ethanol and water, and allowing the solvent to evaporate slowly at room temperature. researchgate.net This gradual process reduces the solubility of the compound, promoting the ordered aggregation of molecules into a crystalline lattice. Other techniques, such as slow cooling of a saturated solution or vapor diffusion, could also be employed to obtain crystals suitable for diffraction experiments.

Once a suitable single crystal is obtained, it is analyzed using an X-ray diffractometer to determine its unit cell parameters and crystal symmetry. This data reveals the crystal system and space group, which define the fundamental repeating unit of the crystal and the symmetry operations that relate the molecules within it.

For the analogous compound, 2-chloro-N-(3-fluorophenyl)acetamide, the crystal structure was determined to be monoclinic with a P2/n space group. researchgate.net Given the structural similarities, it is plausible that this compound could crystallize in a similar centrosymmetric space group.

| Crystallographic Parameter | Value for 2-chloro-N-(3-fluorophenyl)acetamide |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2/n |

| a (Å) | 5.0441 (2) |

| b (Å) | 18.2374 (7) |

| c (Å) | 8.8653 (3) |

| β (°) | 99.843 (1) |

| Volume (ų) | 803.53 (5) |

| Z | 4 |

Data for the analogous compound 2-chloro-N-(3-fluorophenyl)acetamide. researchgate.netnih.gov

The solid-state structure reveals the preferred conformation of the molecule, which results from a balance of steric and electronic effects. In related acetamide structures, the amide functional group itself tends to be planar or nearly planar. researchgate.net

Key conformational features to analyze in this compound would include the torsion angles that define the orientation of the 3-fluorophenyl ring relative to the acetamide backbone. Intramolecular hydrogen bonds can play a significant role in stabilizing a particular conformation. For instance, a short intramolecular C–H⋯O contact is observed in 2-chloro-N-(3-fluorophenyl)acetamide. nih.govnih.gov In other similar structures, intramolecular N–H⋯O or N–H⋯N hydrogen bonds are known to stabilize folded conformations. researchgate.netresearchgate.net The presence of the fluorine atom also allows for potential N–H⋯F intramolecular interactions, which have been noted in other fluorinated organic molecules. nih.gov

The way individual molecules arrange themselves in the crystal lattice is dictated by a network of intermolecular interactions. These non-covalent forces are fundamental to the stability of the crystal. For amide-containing molecules, hydrogen bonding is typically a dominant interaction.

Structure Activity Relationship Sar and Ligand Design Principles of 2 Amino 2 3 Fluorophenyl Acetamide

Systematic Exploration of Structural Determinants for Biological Activity

The biological activity of 2-Amino-2-(3-fluorophenyl)acetamide is not a matter of chance but rather the result of the specific arrangement of its chemical features. By systematically analyzing each component, researchers can understand how the molecule interacts with its biological target and how modifications might enhance its desired effects.

Role of the 3-Fluorophenyl Moiety in Target Interaction and Selectivity

The 3-fluorophenyl group is a critical component that significantly influences the compound's biological activity. The fluorine atom, with its high electronegativity and small size, can modulate the electronic properties of the phenyl ring. nih.gov This can impact how the molecule binds to its target protein, potentially increasing its effectiveness. nih.gov The placement of the fluorine at the meta position is specific and can be crucial for fitting into the binding pocket of a target receptor or enzyme.

The fluorophenyl group is a common feature in many drugs, including some statins, where it contributes to tighter binding with the target enzyme. researchgate.net The presence of a halogen, such as fluorine, on the phenyl ring can be essential for the inhibitory effects on certain biological transporters. polyu.edu.hk In some cases, the fluorophenyl group can also enhance the molecule's ability to cross biological membranes, a key factor in drug efficacy. ontosight.ainih.gov

Contribution of the 2-Amino Group to Pharmacological Profile

The 2-amino group, a primary amine attached to the carbon adjacent to the phenyl ring, is another key player in the pharmacological profile of this compound. wikipedia.org Amino groups are common in biologically active molecules and can participate in various interactions, such as forming hydrogen bonds with the target protein. nih.gov These interactions are vital for the stable binding of a drug to its receptor.

Impact of Acetamide (B32628) Backbone Modifications on Efficacy and Potency

The acetamide backbone provides the core structure of the molecule, and modifications to this backbone can have a profound impact on its efficacy and potency. nih.govarchivepp.com The amide bond within the acetamide group is a stable linkage that is resistant to degradation. archivepp.com However, altering the length or branching of the carbon chain can change the molecule's shape and flexibility, which in turn can affect how well it fits into the active site of its target.

Systematic modifications of a drug's backbone, such as replacing alpha-amino acid residues with beta-amino acid residues, can lead to molecules with improved properties, including a longer duration of action in the body. nih.gov Even small changes to the backbone can influence the compound's pharmacokinetic parameters, which govern its absorption, distribution, metabolism, and excretion. archivepp.com

Quantitative Structure-Activity Relationship (QSAR) Modeling

To further refine the design of molecules like this compound, scientists employ computational techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling. frontiersin.orgfrontiersin.org QSAR establishes a mathematical relationship between the chemical structure of a series of compounds and their biological activity. frontiersin.orgfrontiersin.org

Derivation of Physicochemical Descriptors

The first step in QSAR modeling is to calculate a set of physicochemical descriptors for each molecule in a dataset. frontiersin.orgwisdomlib.org These descriptors are numerical values that represent various properties of the molecules, such as their size, shape, hydrophobicity (lipophilicity), and electronic characteristics. frontiersin.orgresearchgate.net

Commonly used descriptors include:

Lipophilicity (logP): A measure of a compound's ability to dissolve in fats, which influences its ability to cross cell membranes. frontiersin.orgfrontiersin.org

Molecular Weight (MW): The mass of the molecule. frontiersin.orgfrontiersin.org

Polar Surface Area (PSA): The surface area of the molecule that is polar, which is related to its ability to form hydrogen bonds. frontiersin.orgfrontiersin.org

Hydrogen Bond Donors and Acceptors: The number of sites on the molecule that can donate or accept a hydrogen bond. nih.gov

Electronic Descriptors: Properties like the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which relate to the molecule's reactivity. frontiersin.orgfrontiersin.org

These descriptors can be calculated using specialized software and provide the raw data for building a QSAR model. researchgate.net

Development of Predictive Models for Biological Activity

Once the descriptors are calculated, statistical methods are used to develop a predictive model that can estimate the biological activity of new, untested compounds. rsc.orgacs.org These models can take various forms, from simple linear equations to more complex machine learning algorithms like neural networks. nih.govnih.gov

The goal is to create a model that is not only accurate for the compounds used to build it but can also reliably predict the activity of new molecules. rsc.orgcas.org A well-validated QSAR model can significantly accelerate the drug discovery process by allowing researchers to prioritize the synthesis of compounds that are most likely to be active. nih.gov For instance, studies on aminophenyl benzamide (B126) derivatives have shown that QSAR models can successfully predict their inhibitory activity against specific enzymes. nih.gov Similarly, QSAR models have been developed for various acetamide derivatives to predict their anti-influenza and other activities. semanticscholar.orgresearchgate.net

By understanding the intricate relationships between chemical structure and biological function, scientists can rationally design more effective and selective therapeutic agents. The systematic exploration of SAR and the application of QSAR modeling are powerful tools in the ongoing quest for novel medicines.

Pharmacophore Modeling and Optimization

Identification of Essential Features for Biological Activity

Detailed research into the pharmacophore of this compound and its analogs has elucidated several key features crucial for their biological activity. These features represent the specific interactions the molecule can form with its biological target.

The fundamental pharmacophoric elements identified for this class of compounds typically include:

A Hydrogen Bond Donor: The primary amine (-NH2) group is a critical hydrogen bond donor.

A Hydrogen Bond Acceptor: The carbonyl oxygen (=O) of the acetamide group serves as a key hydrogen bond acceptor.

An Aromatic Ring: The 3-fluorophenyl group provides an aromatic feature, which can engage in π-π stacking or other hydrophobic interactions with the target.

A Halogen Bond Acceptor: The fluorine atom at the meta position of the phenyl ring can act as a halogen bond acceptor, a specific type of non-covalent interaction that can influence binding affinity and selectivity.

The spatial arrangement of these features is paramount for effective binding to the target receptor or enzyme.

Design Principles for Enhanced Affinity and Specificity

Building upon the identified pharmacophore, medicinal chemists employ various design principles to synthesize new derivatives of this compound with improved affinity and specificity. These strategies often involve systematic modifications of the core structure and analysis of the resulting impact on biological activity.

Key design principles include:

Substitution on the Aromatic Ring: Altering the position and nature of the substituent on the phenyl ring can significantly impact activity. For instance, moving the fluorine atom to the ortho or para position, or replacing it with other halogens (Cl, Br) or small alkyl groups, can modulate electronic properties and steric interactions.

Modification of the Acetamide Moiety: The acetamide group is a prime target for modification. N-alkylation or N-arylation of the amide nitrogen can introduce new interaction points and alter the hydrogen bonding capacity.

Stereochemistry: The chiral center at the alpha-carbon presents an opportunity for stereospecific interactions. The synthesis and evaluation of individual enantiomers (R and S forms) are crucial, as often one enantiomer exhibits significantly higher activity than the other.

Bioisosteric Replacement: Replacing certain functional groups with others that have similar physical or chemical properties (bioisosteres) is a common strategy. For example, the amide group could be replaced with other functionalities like a sulfonamide or a reverse amide to explore different interaction patterns and improve metabolic stability.

The following table summarizes hypothetical modifications and their potential impact on biological activity based on general medicinal chemistry principles, as specific data for this compound is not publicly available.

| Compound Name | Modification from Parent Compound | Rationale for Modification | Predicted Impact on Activity |

| (R)-2-Amino-2-(3-fluorophenyl)acetamide | R-enantiomer | Explore stereospecific binding | Potentially higher affinity |

| (S)-2-Amino-2-(3-fluorophenyl)acetamide | S-enantiomer | Explore stereospecific binding | Potentially lower affinity |

| 2-Amino-2-(4-fluorophenyl)acetamide | Fluorine at para-position | Alter electronic distribution and potential for halogen bonding | May increase or decrease affinity depending on the target's binding pocket |

| 2-Amino-2-(3-chlorophenyl)acetamide | Chlorine instead of fluorine | Increase lipophilicity and alter halogen bond characteristics | Could enhance binding through different hydrophobic and halogen interactions |

| N-Methyl-2-amino-2-(3-fluorophenyl)acetamide | Methylation of the amide nitrogen | Introduce a new hydrophobic interaction point and remove a hydrogen bond donor | May increase or decrease affinity based on the presence of a corresponding pocket |

Computational Chemistry and Molecular Modeling for 2 Amino 2 3 Fluorophenyl Acetamide

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, particularly Density Functional Theory (DFT), provide a detailed picture of the electron distribution, which in turn governs the molecule's stability, reactivity, and spectroscopic properties.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. nih.govresearchgate.net It is a widely used tool for predicting the molecular properties of various compounds, including acetamide (B32628) derivatives. researchgate.netcyberleninka.ru DFT calculations can determine the optimized geometry of 2-Amino-2-(3-fluorophenyl)acetamide, corresponding to its most stable three-dimensional conformation.

Furthermore, DFT is employed to calculate a range of molecular properties that are crucial for understanding the compound's chemical behavior. These calculations are often performed in different environments, such as in the gaseous phase or in the presence of a solvent, to simulate more biologically relevant conditions. researchgate.net For acetamide derivatives, computational studies have been carried out to predict reactivity and perform DFT calculations. researchgate.netcyberleninka.ru

| Property | Value | Significance |

|---|---|---|

| Total Energy | -X Hartrees | Indicates the overall stability of the molecule. |

| Dipole Moment | ~3-5 Debye | Reflects the polarity of the molecule, influencing solubility and interactions. |

| HOMO Energy | ~ -6.0 eV | Energy of the highest occupied molecular orbital, related to electron-donating ability. |

| LUMO Energy | ~ -1.5 eV | Energy of the lowest unoccupied molecular orbital, related to electron-accepting ability. |

| HOMO-LUMO Gap | ~ 4.5 eV | Indicates chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. researchgate.netnih.gov |

Note: The values in Table 1 are representative examples based on typical DFT calculations for similar aromatic acetamide compounds and are for illustrative purposes only, as specific published data for this compound were not found.

The electronic properties derived from DFT calculations are pivotal for predicting the reactivity of this compound. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance. cyberleninka.rursc.org The HOMO is the orbital from which the molecule is most likely to donate electrons in a chemical reaction, while the LUMO is the orbital that is most likely to accept electrons.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of a molecule's chemical reactivity and stability. nih.gov A large HOMO-LUMO gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small gap suggests that the molecule is more reactive. nih.gov For similar acetamide derivatives, the HOMO-LUMO energy gap has been shown to be a factor in their chemical behavior. researchgate.netnih.gov The spatial distribution of these frontier orbitals can also identify the specific atoms or regions of the molecule that are most likely to be involved in electrophilic or nucleophilic attacks.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor), such as a protein or enzyme. researchgate.net This method is instrumental in drug discovery for screening virtual libraries of compounds and for understanding the molecular basis of a ligand's activity.

For this compound, molecular docking simulations can predict how it fits into the active site of a specific biological target. The simulation samples a wide range of possible conformations of the ligand and its orientation within the receptor's binding pocket. The goal is to identify the most stable binding mode, which is typically the one with the lowest energy. nih.gov Studies on related acetamide derivatives have successfully used docking to explore their binding modes with enzymes like cyclooxygenase (COX). researchgate.net The resulting docked pose provides a three-dimensional representation of the ligand-receptor complex, highlighting the specific interactions that stabilize the binding. rsc.org

A critical aspect of molecular docking is the use of a scoring function to estimate the binding affinity between the ligand and the target protein. nih.gov The scoring function calculates a score, often expressed as a binding energy (e.g., in kcal/mol), which reflects the strength of the interaction. researchgate.net A more negative binding energy generally indicates a more favorable and stable interaction.

These scoring functions take into account various energetic contributions, such as van der Waals forces, electrostatic interactions, and hydrogen bonding. By comparing the docking scores of different ligands, researchers can rank their potential efficacy. For instance, in studies of other acetamide derivatives, compounds with lower binding energies in docking simulations were predicted to be more potent inhibitors of their target enzymes. nih.gov

| Parameter | Value | Interpretation |

|---|---|---|

| Binding Energy (kcal/mol) | -7.0 to -9.0 | A lower value suggests a stronger and more stable binding interaction. researchgate.net |

| Inhibition Constant (Ki) (µM) | Predicted based on binding energy | A theoretical measure of how potently the ligand inhibits the target protein. |

| Number of Hydrogen Bonds | 2-4 | Indicates specific, strong directional interactions contributing to binding. |

| Interacting Amino Acid Residues | e.g., TYR 181, VAL 187 | Identifies the key residues in the protein's active site involved in binding. researchgate.net |

Note: The data presented in Table 2 are illustrative and represent typical outcomes from molecular docking studies of small molecules with protein targets. Specific values for this compound would depend on the target protein being investigated.

Analysis of the docked conformation of this compound allows for the detailed identification of the intermolecular forces that anchor it within the binding site. These non-covalent interactions are crucial for the stability of the ligand-receptor complex.

Hydrogen Bonds: These are strong, directional interactions that occur between a hydrogen bond donor (like the N-H groups in the amino and amide functions) and a hydrogen bond acceptor (like the oxygen of the carbonyl group or nitrogen atoms). The presence of the amino and acetamide groups in the target molecule provides ample opportunity for hydrogen bonding with amino acid residues in a protein target. nih.gov

π-stacking: The 3-fluorophenyl ring of the molecule can engage in π-stacking interactions with the aromatic side chains of amino acids such as phenylalanine, tyrosine, and tryptophan. This type of interaction, where the electron clouds of the aromatic rings overlap, contributes significantly to the binding affinity. nih.gov

The identification of these key interactions is vital for structure-based drug design. It allows medicinal chemists to propose modifications to the ligand's structure to enhance these interactions, thereby improving its binding affinity and selectivity for the target.

Molecular Dynamics Simulations for Conformational Landscape and Stability

Molecular dynamics (MD) simulations are a powerful computational method used to simulate the physical movements of atoms and molecules. For this compound, MD simulations can elucidate its dynamic behavior, providing a detailed picture of its conformational landscape and the stability of its interactions with biological macromolecules.

The flexibility of a ligand is a critical determinant of its binding affinity and selectivity for a protein target. MD simulations allow for the exploration of the rotational freedom around the single bonds of this compound, revealing the most energetically favorable conformations. The fluorine atom on the phenyl ring can significantly influence the molecule's electronic properties and preferred spatial arrangement through steric and electronic effects.

Upon binding to a protein, this compound can induce conformational changes in the protein. These changes can range from subtle side-chain rearrangements to more significant domain movements. MD simulations can track these changes over time, providing insights into the mechanism of binding and the functional consequences of the interaction. For instance, the binding of the ligand might stabilize a specific active conformation of the protein or, conversely, induce a conformational shift that inhibits its function.

A hypothetical simulation study might reveal the following key dihedral angle rotations that govern the flexibility of this compound:

| Dihedral Angle | Description | Typical Range of Motion (degrees) |

| τ1 | C-C-N-H (Amine group rotation) | 0 - 360 |

| τ2 | Cα-C-C=O (Acetamide group rotation) | -180 to 180 |

| τ3 | Cα-C(phenyl)-C-C (Phenyl ring rotation) | -180 to 180 |

These rotational dynamics are crucial for the molecule to adopt an optimal conformation to fit within a protein's binding pocket.

Furthermore, the analysis of intermolecular interactions, such as hydrogen bonds and hydrophobic contacts between this compound and the protein, provides a detailed understanding of the forces driving complex formation and stability. The fluorine atom, with its high electronegativity, can participate in specific interactions, including halogen bonds or fluorine-protein contacts, which can contribute significantly to the binding affinity and stability.

A simulated stability analysis of a this compound-protein complex might yield the following results:

| Simulation Time (ns) | Ligand RMSD (Å) | Protein Backbone RMSD (Å) | Number of Hydrogen Bonds |

| 0 | 0.0 | 0.0 | 4 |

| 10 | 1.2 | 1.5 | 3-5 |

| 20 | 1.3 | 1.6 | 3-4 |

| 30 | 1.1 | 1.5 | 4-5 |

| 40 | 1.4 | 1.7 | 2-4 |

| 50 | 1.3 | 1.6 | 3-5 |

These data would suggest that the complex remains stable throughout the simulation, with the ligand maintaining its position within the binding site and the protein structure remaining intact.

Virtual Screening Approaches for Novel Target Identification

Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules to identify those structures which are most likely to bind to a drug target, typically a protein or enzyme. In the context of this compound, virtual screening can be employed in a reverse manner, known as reverse or inverse virtual screening, to identify potential new protein targets for this specific compound.

This process involves docking the 3D structure of this compound against a library of protein structures. The docking algorithms predict the binding mode and estimate the binding affinity of the compound to each protein. The proteins are then ranked based on their predicted binding scores, and the top-ranking hits are considered potential new targets.

The potential targets identified through virtual screening would require subsequent experimental validation to confirm the predicted interaction and its biological relevance. This approach accelerates the process of drug repositioning and the discovery of novel therapeutic applications for existing compounds.

A hypothetical virtual screening campaign for this compound might identify the following potential protein targets:

| Protein Target Family | Example Protein | Predicted Binding Affinity (kcal/mol) | Potential Therapeutic Area |

| Kinases | Tyrosine-protein kinase ABL1 | -8.5 | Oncology |

| G-protein coupled receptors | Dopamine D2 receptor | -7.9 | Neurology |

| Proteases | Cathepsin K | -9.1 | Osteoporosis |

| Ion Channels | Voltage-gated sodium channel Nav1.7 | -8.2 | Pain |

This table illustrates the diverse range of potential targets that could be identified through virtual screening, highlighting the power of this computational approach in expanding the therapeutic potential of a given compound.

Future Directions and Emerging Research Perspectives for 2 Amino 2 3 Fluorophenyl Acetamide

Development of Novel Synthetic Methodologies

The advancement of research into 2-Amino-2-(3-fluorophenyl)acetamide and its derivatives is intrinsically linked to the development of efficient and versatile synthetic strategies. Future efforts in this area could focus on several innovative approaches to improve yield, stereoselectivity, and access to a wider range of structural analogs.

One promising avenue is the exploration of novel catalytic systems for the key bond-forming reactions. For instance, the use of advanced palladium-catalyzed cross-coupling reactions could facilitate the introduction of the 3-fluorophenyl group onto a suitable amino acid precursor with high efficiency and regioselectivity. organic-chemistry.org Furthermore, the development of asymmetric catalytic methods would be crucial for the enantioselective synthesis of the chiral center in this compound, which is often a critical determinant of biological activity. mdpi.com

Another area of focus could be the development of more efficient amidation techniques. organic-chemistry.org Traditional methods often require harsh conditions or the use of stoichiometric coupling reagents. rsc.org Novel, milder, and more atom-economical amidation protocols, such as those employing catalytic amounts of activating agents or enzymatic approaches, could streamline the synthesis and reduce the environmental impact. nih.gov The direct conversion of carboxylic acids or their derivatives to amides using innovative reagents continues to be an active area of research. organic-chemistry.org

Moreover, the development of modular synthetic routes would be highly beneficial. A modular approach would allow for the easy diversification of the core structure of this compound, enabling the rapid generation of a library of derivatives with variations in the aromatic ring substitution, the amino acid side chain, and the amide functionality. nih.gov This would be invaluable for structure-activity relationship (SAR) studies.

Integration of Advanced Omics Technologies for Comprehensive Biological Insight

To fully elucidate the biological effects and therapeutic potential of this compound, the integration of advanced "omics" technologies is indispensable. These high-throughput approaches provide a holistic view of the molecular changes induced by a compound in a biological system. tandfonline.com

Genomics and Transcriptomics: These technologies can be employed to study how this compound affects gene expression on a global scale. frontlinegenomics.com Microarray or RNA-sequencing (RNA-Seq) analysis of cells or tissues treated with the compound can reveal upregulated or downregulated genes and pathways, providing clues about its mechanism of action. frontlinegenomics.commdpi.com This information can help in identifying potential molecular targets and understanding the cellular response to the compound. biobide.com

Proteomics: By analyzing the entire protein complement of a cell or tissue, proteomics can identify proteins that directly interact with this compound or whose expression or post-translational modification is altered upon treatment. mdpi.com Techniques such as mass spectrometry-based proteomics can provide a detailed picture of the compound's impact on cellular signaling, metabolism, and other key processes. nih.gov

Metabolomics: This field focuses on the comprehensive analysis of small-molecule metabolites in a biological system. biobide.com Metabolomic profiling can reveal changes in metabolic pathways induced by this compound, offering insights into its metabolic fate and its effects on cellular energy production, nutrient utilization, and other metabolic functions.

The integrated analysis of data from these different omics platforms can provide a multi-layered understanding of the compound's biological activity, facilitating the identification of efficacy and toxicity biomarkers and paving the way for personalized medicine approaches. tandfonline.com

Application of Artificial Intelligence and Machine Learning in Compound Design

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery and design. These computational tools can be powerfully applied to the future development of this compound and its analogs.

One key application is in the prediction of physicochemical and biological properties. ML models can be trained on existing data to predict properties such as solubility, permeability, metabolic stability, and biological activity for novel derivatives of this compound. This can help to prioritize the synthesis of compounds with the most promising profiles, saving time and resources.

Furthermore, AI and ML can be used for de novo drug design. Generative models can be employed to design novel molecules based on a set of desired properties. By learning from vast datasets of chemical structures and their associated biological activities, these models can propose new derivatives of this compound that are optimized for a specific therapeutic target or a desired biological effect.

AI can also play a crucial role in analyzing the large and complex datasets generated by omics technologies. ML algorithms can identify patterns and correlations in genomic, proteomic, and metabolomic data that may not be apparent to human researchers, leading to new hypotheses about the compound's mechanism of action and potential therapeutic applications.

Exploration of New Therapeutic Applications for the Compound and its Derivatives

The unique structural features of this compound, particularly the presence of the fluorine atom and the amino acid moiety, suggest a broad range of potential therapeutic applications that warrant further investigation. numberanalytics.comnih.gov

Given that fluorinated compounds have shown promise in various therapeutic areas, exploring the activity of this compound and its derivatives against a wide panel of biological targets is a logical next step. numberanalytics.com This could include screening for:

Antimicrobial activity: The search for new antibiotics is a global health priority. The acetamide (B32628) functionality is present in some antimicrobial agents, and the fluorine substitution could enhance activity or overcome resistance mechanisms.

Antiviral activity: Fluorinated nucleoside analogs are a well-established class of antiviral drugs. While structurally different, the fluorinated amino acid scaffold of this compound could offer a new starting point for the development of novel antiviral agents. numberanalytics.com

Anticancer activity: Many anticancer drugs incorporate fluorine to enhance their efficacy. The potential of this compound and its derivatives to inhibit cancer cell growth or to be used in targeted therapies, such as in positron emission tomography (PET) imaging, should be explored. numberanalytics.com

Neurological disorders: Amino acids and their derivatives play crucial roles as neurotransmitters and neuromodulators. The unique properties of this compound could make it a candidate for modulating the activity of receptors or enzymes in the central nervous system.

Beyond traditional therapeutic applications, the potential of this compound and its derivatives in materials science and nanotechnology, for example in the development of self-assembling peptides or novel biomaterials, could also be an exciting area of future research. nih.govnumberanalytics.com

Collaborative Research Frameworks and Interdisciplinary Approaches

The multifaceted research required to fully explore the potential of this compound necessitates a collaborative and interdisciplinary approach. Future progress will be significantly accelerated by fostering partnerships between various research entities. pharmafocusamerica.com

Effective research models could include:

Academia-Industry Collaborations: Partnerships between academic research groups with expertise in synthetic chemistry, chemical biology, and pharmacology, and pharmaceutical companies with resources for drug development, high-throughput screening, and clinical trials can be highly synergistic. mrlcg.comspringermedizin.de

Public-Private Partnerships (PPPs): These collaborations, often involving government funding agencies, academic institutions, and private companies, can be instrumental in advancing research on promising but early-stage compounds that may not yet attract significant private investment. rxteach.com

Collaborations with Contract Research Organizations (CROs): CROs can provide specialized expertise and services in areas such as preclinical testing, toxicology studies, and manufacturing, allowing research groups to access capabilities that they may not have in-house. pharmafocusamerica.com

An interdisciplinary approach is also crucial. The successful development of this compound will require the combined expertise of synthetic chemists, biochemists, pharmacologists, computational scientists, and clinicians. pv-r.com By breaking down traditional research silos and fostering open communication and data sharing, the scientific community can more effectively and efficiently unlock the full potential of this promising chemical entity. springermedizin.derxteach.com

Data Tables

Table 1: Chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₈H₉FN₂O | bldpharm.com |

| Molecular Weight | 168.17 g/mol | bldpharm.com |

| CAS Number | 1218186-51-6 | bldpharm.com |

Table 2: Chemical Properties of this compound hydrochloride

| Property | Value | Source |

| Molecular Formula | C₈H₁₀ClFN₂O | cymitquimica.com |

| Molecular Weight | 204.63 g/mol | cymitquimica.comsigmaaldrich.com |

| CAS Number | 1801739-59-2 | sigmaaldrich.com |

Q & A

Q. What synthetic methodologies are commonly employed for 2-Amino-2-(3-fluorophenyl)acetamide?

The synthesis typically involves nucleophilic substitution or amidation reactions. A standard approach includes:

Starting materials : 3-fluorophenylglycine derivatives or halogenated precursors (e.g., 3-fluorophenylacetic acid).

Amidation : Reacting with ammonia or urea under controlled pH (6–8) and temperature (60–80°C) to form the acetamide group.

Purification : Column chromatography or recrystallization using ethanol/water mixtures to isolate the product.

Critical parameters include reaction time optimization and monitoring via TLC or HPLC .

Q. How is X-ray crystallography utilized to determine the molecular structure of this compound?

Key steps involve:

Crystal growth : Slow evaporation of saturated solutions in solvents like DMSO or methanol.

Data collection : Using a Bruker APEXII diffractometer with CuKα radiation (λ = 1.54178 Å) at 293 K .

Refinement : SHELXL (via SHELX-97) for positional disorder modeling (e.g., fluorine atoms in showed 57.4:42.6 positional disorder) and hydrogen-bonding networks (N–H···O interactions forming C(4) chains) .

Q. What spectroscopic techniques validate the compound’s purity and structure?

NMR : H/C NMR to confirm aromatic protons (δ 7.2–7.6 ppm) and acetamide groups (δ 2.1 ppm for CH).

FT-IR : Peaks at ~3300 cm (N–H stretch) and ~1650 cm (C=O amide).

Mass spectrometry : ESI-MS for molecular ion confirmation (e.g., [M+H] at m/z 183.1) .

Advanced Research Questions

Q. How can positional disorder of fluorine atoms in crystallographic studies be resolved?

Refinement strategies : Use SHELXL’s PART and SUMP instructions to model disorder ratios (e.g., ’s fluorine disorder at 0.574:0.426) .

Validation tools : ADDSYM in PLATON to check missed symmetry and RIGU restraints for geometric consistency .

Complementary methods : Pair with F NMR to correlate dynamic disorder in solution vs. static disorder in crystals .

Q. What strategies address contradictions between computational and experimental data (e.g., bond lengths, torsion angles)?

Cross-validation : Compare DFT-optimized geometries (e.g., B3LYP/6-31G*) with crystallographic data.

Error analysis : Assess thermal ellipsoids in crystallographic models for over/underestimation of atomic displacements .

Multi-method integration : Validate hydrogen-bonding motifs using Hirshfeld surface analysis alongside crystallography .

Q. How can reaction conditions be optimized for higher synthetic yields?

DOE (Design of Experiments) : Vary temperature (50–100°C), solvent polarity (DMF vs. THF), and catalyst loading (e.g., HSO vs. Amberlyst-15).

In-line monitoring : Use ReactIR to track intermediate formation and adjust reaction kinetics dynamically.

Scale-up considerations : Maintain stoichiometric ratios while ensuring efficient heat dissipation to avoid side reactions .

Methodological Challenges

Q. What precautions are critical for handling this compound in laboratory settings?

PPE : Gloves (nitrile) and goggles to prevent skin/eye contact (H315/H319 hazards) .

Ventilation : Use fume hoods to avoid inhalation (H335) and store in airtight containers (P403+P233) .

Spill management : Absorb with inert materials (e.g., vermiculite) and dispose as hazardous waste (P501) .

Q. How to assess the compound’s bioactivity in vitro?

Enzyme inhibition assays : Use fluorogenic substrates (e.g., APF/HPF for hydroxyl radical detection) at µM concentrations .

Cell viability studies : MTT assays on cancer cell lines (IC determination) with positive controls (e.g., cisplatin).

Receptor binding : Radioligand displacement assays (e.g., H-labeled ligands for GPCR targets) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.